molecular formula C13H13ClN2O2S B10966788 1-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)methanesulfonamide

1-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)methanesulfonamide

Cat. No.: B10966788
M. Wt: 296.77 g/mol
InChI Key: CMJJRMFBFACXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-CHLOROPHENYL)-N-(5-METHYL-2-PYRIDYL)METHANESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL)-N-(5-METHYL-2-PYRIDYL)METHANESULFONAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-2-pyridylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group might yield a carboxylic acid derivative, while substitution of the chlorine atom could produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-CHLOROPHENYL)-N-(5-METHYL-2-PYRIDYL)METHANESULFONAMIDE can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, sulfonamides are often studied for their antibacterial properties. This compound could be investigated for its potential to inhibit bacterial growth or as a lead compound for the development of new antibiotics.

Medicine

Sulfonamides have a long history of use in medicine, particularly as antibiotics. This compound might be explored for its potential therapeutic effects, including its ability to inhibit specific enzymes or pathways in pathogenic organisms.

Industry

In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could be utilized in similar applications, depending on its specific properties and reactivity.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)-N-(5-METHYL-2-PYRIDYL)METHANESULFONAMIDE would likely involve its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site and preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

What sets (4-CHLOROPHENYL)-N-(5-METHYL-2-PYRIDYL)METHANESULFONAMIDE apart from these similar compounds is its specific structure, which may confer unique reactivity and biological activity. The presence of the 4-chlorophenyl and 5-methyl-2-pyridyl groups could influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-10-2-7-13(15-8-10)16-19(17,18)9-11-3-5-12(14)6-4-11/h2-8H,9H2,1H3,(H,15,16)

InChI Key

CMJJRMFBFACXKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.